molecular formula C18H17N3OS B5731694 N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Cat. No. B5731694
M. Wt: 323.4 g/mol
InChI Key: FBGLPTPAVNJSKT-UHFFFAOYSA-N
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Description

N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide, also known as MPTA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPTA is a member of the thiadiazole family of compounds, which have been extensively studied for their biological and pharmacological properties. In

Mechanism of Action

The mechanism of action of N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are critical for cancer cell growth and survival. Specifically, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a key role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to exhibit anti-inflammatory and antioxidant properties. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity against normal cells, which could limit its therapeutic potential.

Future Directions

There are a number of future directions for research on N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide. One area of research is in the development of more potent and selective analogs of this compound that could be used as anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, research is needed to explore the potential applications of this compound in other areas of medicine, such as diabetes and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in the scientific community for its potential applications in research. Its potent anticancer activity and other biochemical and physiological effects make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential side effects. With further research, this compound could potentially be developed into a valuable therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide involves a multi-step process that requires the use of specific reagents and conditions. The first step involves the synthesis of 4-methylphenylhydrazine, which is then reacted with thiocarbonyldiimidazole to form the corresponding thiocarbamate. The thiocarbamate is then reacted with phenylacetyl chloride to form the this compound product. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13-8-10-15(11-9-13)17-19-20-18(23-17)21(2)16(22)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGLPTPAVNJSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)N(C)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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